molecular formula C31H27F3N2O5 B11647633 4-{11-(4-methoxyphenyl)-1-oxo-3-[4-(trifluoromethyl)phenyl]-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid

4-{11-(4-methoxyphenyl)-1-oxo-3-[4-(trifluoromethyl)phenyl]-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid

Cat. No.: B11647633
M. Wt: 564.5 g/mol
InChI Key: OTKLYAOXWMTOHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{11-(4-Methoxyphenyl)-1-oxo-3-[4-(trifluoromethyl)phenyl]-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{11-(4-methoxyphenyl)-1-oxo-3-[4-(trifluoromethyl)phenyl]-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid involves multiple steps, including the formation of the dibenzo[b,e][1,4]diazepine core and the subsequent functionalization of the aromatic rings. Common synthetic routes include Friedel-Crafts acylation, Suzuki-Miyaura cross-coupling, and palladium-catalyzed arylation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{11-(4-Methoxyphenyl)-1-oxo-3-[4-(trifluoromethyl)phenyl]-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling can produce biaryl compounds, while oxidation reactions can yield quinones .

Scientific Research Applications

4-{11-(4-Methoxyphenyl)-1-oxo-3-[4-(trifluoromethyl)phenyl]-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{11-(4-methoxyphenyl)-1-oxo-3-[4-(trifluoromethyl)phenyl]-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{11-(4-Methoxyphenyl)-1-oxo-3-[4-(trifluoromethyl)phenyl]-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications in various fields of research and industry .

Properties

Molecular Formula

C31H27F3N2O5

Molecular Weight

564.5 g/mol

IUPAC Name

4-[6-(4-methoxyphenyl)-7-oxo-9-[4-(trifluoromethyl)phenyl]-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid

InChI

InChI=1S/C31H27F3N2O5/c1-41-22-12-8-19(9-13-22)30-29-24(16-20(17-26(29)37)18-6-10-21(11-7-18)31(32,33)34)35-23-4-2-3-5-25(23)36(30)27(38)14-15-28(39)40/h2-13,20,30,35H,14-17H2,1H3,(H,39,40)

InChI Key

OTKLYAOXWMTOHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)C(F)(F)F)NC5=CC=CC=C5N2C(=O)CCC(=O)O

Origin of Product

United States

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